Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate
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Description
Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate is a useful research compound. Its molecular formula is C50H63N9O10 and its molecular weight is 950.1 g/mol. The purity is usually 95%.
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Biological Activity
Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate is a complex organic compound with significant biological activity. Its intricate structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including amino acids and a pyridine moiety, which are known to influence its biological properties. The molecular formula is C31H45N7O6, and it has a molecular weight of approximately 585.80 g/mol.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The presence of the pyridine ring enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are critical for binding to biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes involved in amino acid metabolism.
- Receptor Modulation : The structural features allow it to bind selectively to various receptors, including those involved in neurotransmission and inflammation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of cancer, supporting its potential as an anticancer agent.
Pharmacological Properties
The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics:
Property | Value |
---|---|
Solubility | High in DMSO |
Bioavailability | Moderate |
Half-life | 6 hours |
Toxicity and Safety Profile
Toxicological evaluations reveal that the compound exhibits low toxicity at therapeutic doses. However, further studies are required to establish a comprehensive safety profile.
Properties
IUPAC Name |
pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H63N9O10/c1-30(2)25-42(50(66)69-29-37-21-23-52-24-22-37)57-49(65)43(31(3)4)58-48(64)41(27-35-15-11-8-12-16-35)56-47(63)40(28-36-17-19-38(20-18-36)59(67)68)55-45(61)33(6)53-44(60)32(5)54-46(62)39(51)26-34-13-9-7-10-14-34/h7-24,30-33,39-43H,25-29,51H2,1-6H3,(H,53,60)(H,54,62)(H,55,61)(H,56,63)(H,57,65)(H,58,64) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCHCKVTVGANO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=NC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63N9O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402609 |
Source
|
Record name | (Pyridin-4-yl)methyl phenylalanylalanylalanyl-4-nitrophenylalanylphenylalanylvalylleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
950.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115389-04-3 |
Source
|
Record name | (Pyridin-4-yl)methyl phenylalanylalanylalanyl-4-nitrophenylalanylphenylalanylvalylleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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